4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-22(23(13-16-27-17-14-23)19-8-3-1-4-9-19)24-18-21-12-7-15-25(21)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMVVLOVOWLVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Prins Cyclization Strategy
The oxane ring can be constructed via Prins cyclization , a method effective for forming tetrahydropyran derivatives. A plausible route involves:
- Reacting 3-phenylpropanal with homoallylic alcohol in the presence of Lewis acids (e.g., BF₃·OEt₂) to yield 4-phenyloxane-4-carbaldehyde.
- Oxidation of the aldehyde to carboxylic acid using KMnO₄ or Pinnick oxidation conditions.
Example protocol :
3-Phenylpropanal (10 mmol), homoallylic alcohol (12 mmol), and BF₃·OEt₂ (1.2 eq) in CH₂Cl₂ at −20°C for 6 h → 4-phenyloxane-4-carbaldehyde (Yield: ~68%).
Oxidation with NaClO₂, NaH₂PO₄, 2-methyl-2-butene in t-BuOH/H₂O → 4-phenyloxane-4-carboxylic acid (Yield: ~85%).
Diels-Alder Approach
An alternative employs Diels-Alder cycloaddition:
- Diene (e.g., 1,3-butadiene) and dienophile (e.g., phenylmaleic anhydride) undergo [4+2] cycloaddition to form a bicyclic intermediate.
- Hydrolysis and decarboxylation yield the oxane carboxylic acid.
Synthesis of (1-Phenylpyrrolidin-2-yl)methylamine
Reductive Amination of Pyrrolidine
- Step 1 : N-Phenylation of pyrrolidine via Ullmann coupling with iodobenzene, CuI, and a diamine ligand in DMF at 110°C.
- Step 2 : Introduction of a ketone group at C2 via Friedel-Crafts acylation.
- Step 3 : Reductive amination of the ketone with ammonium acetate and NaBH₃CN to install the methylamine group.
Typical conditions :
Pyrrolidine (1 eq), iodobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq) in DMF, 110°C, 24 h → 1-phenylpyrrolidine (Yield: ~74%).
2-Acetyl-1-phenylpyrrolidine (1 eq), NH₄OAc (3 eq), NaBH₃CN (1.5 eq) in MeOH, rt, 12 h → (1-phenylpyrrolidin-2-yl)methylamine (Yield: ~65%).
Chiral Resolution
For enantiomerically pure amine, L-hydroxyproline (as in) can serve as a chiral precursor. Trans-4-hydroxy-L-proline is protected with p-nitrobenzyl chloroformate (PNZ-Cl) under basic conditions, followed by functionalization:
trans-4-Hydroxy-L-proline → PNZ-protected hydroxyproline (Yield: 93%).
Mesylation (MsCl, Et₃N) → displacement with NaN₃ → Staudinger reduction → methylamine.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of 4-phenyloxane-4-carboxylic acid with EDCl/HOBt facilitates coupling with (1-phenylpyrrolidin-2-yl)methylamine:
4-Phenyloxane-4-carboxylic acid (1 eq), EDCl (1.2 eq), HOBt (1.1 eq) in DMF, 0°C → add amine (1.5 eq), rt, 12 h → target amide (Yield: ~78%).
Mixed Carbonate Approach
Alternatively, generate the acyl chloride using SOCl₂ or oxalyl chloride:
4-Phenyloxane-4-carboxylic acid (1 eq), SOCl₂ (2 eq), DMF (cat.), reflux → acyl chloride.
React with amine (1.2 eq), Et₃N (2 eq) in CH₂Cl₂ → target amide (Yield: ~82%).
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Enhancements
- DMAP accelerates acylation by stabilizing transition states.
- Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 12 h for amidation).
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 10H, Ar-H), 4.10–3.90 (m, 2H, oxane H), 3.70–3.50 (m, 1H, pyrrolidine CH₂N), 2.95–2.75 (m, 2H, NCH₂).
- MS (ESI) : m/z 365.2 [M+H]⁺.
Challenges and Alternative Routes
Stereochemical Control
The 4-position of oxane and C2 of pyrrolidine may introduce stereocenters. Chiral HPLC or enzymatic resolution is necessary for enantiopure products.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine rings, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride and alkyl halides in anhydrous conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide: Similar structure with a tetrahydro-2H-pyran ring instead of an oxane ring.
α-Pyrrolidinoisohexanophenone: A stimulant drug with a pyrrolidine ring and phenyl group, but different functional groups and applications.
Uniqueness
4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide, also known by its CAS number 1797859-38-1, is a complex organic compound characterized by a unique arrangement of functional groups, including a pyrrolidine ring and an oxane ring. This structural configuration suggests potential biological activities that merit detailed investigation.
While specific biological targets for this compound remain largely unidentified, compounds with similar structural features often exhibit diverse modes of action. The pyrrolidine ring contributes to the molecule's stereochemistry, allowing it to interact with various biological targets, potentially influencing enzyme activity or receptor binding.
Biological Activity
Research into the biological activity of 4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide has revealed several promising avenues:
Antimicrobial Activity
Compounds structurally related to 4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide have shown significant antimicrobial properties. For instance, indole derivatives, which share similarities in their chemical frameworks, have demonstrated effectiveness against various pathogens, including bacteria and fungi .
Anticancer Potential
Studies indicate that compounds containing pyrrolidine rings may possess anticancer properties. These activities are often linked to their ability to inhibit specific signaling pathways involved in cell proliferation and survival. Research on similar compounds has suggested mechanisms involving apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
Given the presence of the phenylpyrrolidine moiety, there is potential for neuropharmacological applications. Compounds in this class have been explored for cognitive enhancement and neuroprotective effects, which could be relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders .
Pharmacokinetics
The pharmacokinetic profile of 4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide remains underexplored. However, its solubility in solvents like chloroform and methanol suggests moderate bioavailability characteristics that may influence its therapeutic potential.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 4-Phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]oxane-4-carboxamide with high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of temperature (±2°C), pH (neutral to mildly acidic conditions), and catalyst selection (e.g., palladium-based catalysts for coupling reactions). Multi-step protocols often involve protecting group strategies to prevent side reactions. For example, amide bond formation may use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors reaction progress and purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features, such as the oxane ring and pyrrolidine substituents. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Standard safety measures include using fume hoods, nitrile gloves, and eye protection. The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes per GHS classification). Emergency procedures require immediate decontamination with water and medical consultation. Storage should be in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of reaction mechanisms and biological interactions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. Molecular docking (AutoDock Vina) identifies potential protein targets by simulating binding affinities to receptors like GPCRs or kinases. Machine learning models trained on reaction databases can prioritize synthetic routes and optimize conditions (e.g., solvent selection, catalyst loading) .
Q. What strategies address contradictory biological activity data observed across different studies?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) resolves discrepancies. Batch-to-batch variability in compound purity should be ruled out via HPLC. Dose-response curves (IC₅₀/EC₅₀) and pharmacokinetic profiling (e.g., plasma stability, metabolic half-life) clarify context-dependent effects .
Q. How does stereochemistry influence the compound’s biological activity, and what methods validate its configuration?
- Methodological Answer : Chiral HPLC with a polysaccharide column resolves enantiomers, while X-ray crystallography definitively assigns absolute configuration. Comparative assays using enantiopure samples (e.g., S vs. R forms) quantify stereospecific effects on target binding. Circular dichroism (CD) spectroscopy detects conformational changes in solution .
Q. What challenges arise in interpreting spectroscopic data for structural confirmation, particularly with complex substituents?
- Methodological Answer : Overlapping NMR signals (e.g., aryl protons in the phenyl and pyrrolidine groups) require advanced techniques like 2D-COSY or HSQC for assignment. Dynamic effects from restricted rotation (e.g., amide bonds) may split peaks, necessitating variable-temperature NMR. IR and Raman spectroscopy differentiate between similar carbonyl environments (e.g., carboxamide vs. ester) .
Q. How can researchers design experiments to elucidate unknown biological targets or pathways affected by this compound?
- Methodological Answer : Chemoproteomics (e.g., activity-based protein profiling) identifies off-target interactions. CRISPR-Cas9 knockout screens highlight genes essential for compound efficacy. Transcriptomic analysis (RNA-seq) maps downstream signaling pathways. Target deconvolution via thermal shift assays (TSA) detects stabilized proteins in cellular lysates .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
